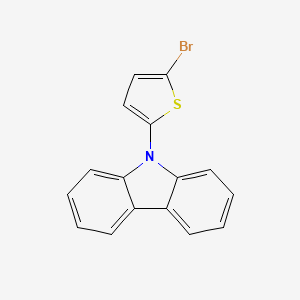

9-(5-Bromothiophen-2-YL)-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

845754-87-2 |

|---|---|

Molecular Formula |

C16H10BrNS |

Molecular Weight |

328.2 g/mol |

IUPAC Name |

9-(5-bromothiophen-2-yl)carbazole |

InChI |

InChI=1S/C16H10BrNS/c17-15-9-10-16(19-15)18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-10H |

InChI Key |

NZOJRLOGIPQLOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(S4)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization for Electronic and Photophysical Understanding

Probing Electronic Properties via UV-Vis Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For π-conjugated systems like 9-(5-bromothiophen-2-yl)-9H-carbazole, the absorption spectrum reveals insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The spectrum, typically recorded in a dilute solution of a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), is expected to exhibit distinct absorption bands. mdpi.com Intense absorption bands at shorter wavelengths (typically below 350 nm) can be attributed to localized π-π* transitions within the carbazole (B46965) and thiophene (B33073) rings. mdpi.com A lower energy, broader absorption band at longer wavelengths is anticipated, corresponding to an intramolecular charge transfer (ICT) transition from the electron-donating carbazole moiety to the thiophene ring. The position of this band is sensitive to solvent polarity. The onset of the lowest energy absorption band can be used to calculate the optical bandgap (Egopt) of the molecule, a critical parameter for electronic applications. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Corresponding Moiety/Process |

|---|---|---|

| π-π* | 290 - 350 | Carbazole, Thiophene |

Investigation of Photophysical Behavior through Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. Carbazole derivatives are well-known for their strong fluorescence, often in the blue region of the spectrum. nih.gov The emission spectrum of this compound would likely show a single, broad emission peak when excited at a wavelength corresponding to its main absorption band.

The position of the emission maximum (λem) and the fluorescence quantum yield (ΦF) are key parameters. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the geometric relaxation of the molecule in the excited state. The presence of the heavy bromine atom could potentially lead to some degree of fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. This effect might result in a lower quantum yield compared to non-brominated analogues. The emission wavelength is also expected to show solvatochromism, shifting to longer wavelengths (a red shift) in more polar solvents due to the stabilization of the more polar excited state. researchgate.net

Table 2: Expected Fluorescence Properties

| Parameter | Expected Observation | Significance |

|---|---|---|

| Emission Maxima (λem) | 380 - 450 nm | Color of emitted light |

| Stokes Shift | Moderate | Structural relaxation in excited state |

| Quantum Yield (ΦF) | Moderate to High | Efficiency of light emission |

Electrochemical Property Evaluation Using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for determining the redox properties of a molecule, including its HOMO and LUMO energy levels. researchgate.net In a typical CV experiment, a solution of the compound in an appropriate solvent with a supporting electrolyte is scanned over a potential range.

For this compound, the voltammogram is expected to show at least one reversible or quasi-reversible oxidation wave. This oxidation corresponds to the removal of an electron from the electron-rich carbazole moiety to form a radical cation. The onset potential of this oxidation wave (Eox) can be used to estimate the HOMO energy level. The stability of the radical cation can be assessed by the reversibility of the wave upon the reverse scan. Depending on the molecular structure and experimental conditions, a second oxidation event may be observed at higher potentials. Reduction processes, corresponding to the addition of an electron to the LUMO, are often more difficult to observe within typical solvent windows but may be accessible. From the electrochemical data, the electrochemical bandgap (Egec) can be calculated.

Table 3: Estimated Electrochemical Parameters

| Parameter | Method of Determination | Estimated Value | Significance |

|---|---|---|---|

| Oxidation Potential (Eox) | From CV curve | 0.8 - 1.2 V (vs. Fc/Fc⁺) | Relates to HOMO energy level |

| HOMO Energy Level | Calculated from Eox | -5.2 to -5.6 eV | Hole injection/transport capability |

| LUMO Energy Level | ELUMO = EHOMO + Eg | -2.0 to -2.4 eV | Electron injection/transport capability |

Spectroelectrochemical Analysis for Redox State Properties

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to study the optical properties of a molecule in its different redox states. mdpi.com By applying a specific potential to a solution of this compound in a spectroelectrochemical cell, one can generate the radical cation (oxidized state) and monitor the changes in the absorption spectrum in real-time.

Upon oxidation, the initial absorption bands corresponding to the neutral molecule are expected to decrease in intensity. Concurrently, new, distinct absorption bands at longer wavelengths (in the visible or even near-infrared region) will appear. researchgate.net These new bands are characteristic of the carbazole radical cation. The appearance of these new absorptions would result in a visible color change, a property known as electrochromism. journalajacr.comresearchgate.net The stability of the oxidized species can be evaluated by holding the potential and observing the spectral changes over time, or by cycling the potential and monitoring the reversibility of the spectral changes. This technique is invaluable for understanding the nature of the charge carriers in the material and for assessing its suitability for electrochromic devices. mdpi.com

Theoretical and Computational Investigations of 9 5 Bromothiophen 2 Yl 9h Carbazole and Analogues

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure of carbazole-thiophene derivatives. africaresearchconnects.comnih.gov These methods allow for the detailed analysis of molecular orbitals and energy levels, which are fundamental to the photophysical and electrochemical behavior of these materials. um.edu.mynih.gov By modeling the molecule in its ground state, researchers can predict key electronic parameters that are often in good agreement with experimental values. nankai.edu.cn

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties of a molecule. wikipedia.orgyoutube.com The HOMO level corresponds to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy and distribution of these orbitals dictate the charge transport characteristics and are crucial for designing materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). um.edu.my

In carbazole-based donor-acceptor molecules, the carbazole (B46965) moiety typically acts as a strong electron-donating group. nankai.edu.cn Theoretical calculations show that the HOMO is often localized on the electron-rich carbazole unit, while the LUMO is distributed across the π-conjugated system, sometimes extending to the acceptor moiety. nankai.edu.cn The substitution pattern significantly influences these energy levels. For instance, arylation at the 9-position of the carbazole ring can lead to a lowering of the HOMO energy level. nankai.edu.cn

The introduction of a bromine atom, as in 9-(5-Bromothiophen-2-YL)-9H-carbazole, can further modulate the electronic properties. Studies on similar brominated carbazole-based dyes have shown that bromination can adjust both HOMO and LUMO levels. rsc.org For a series of carbazole-thiophene dimers (P1–P9), DFT calculations have been used to determine the HOMO and LUMO energy levels, which correlate well with electrochemical measurements. um.edu.my These studies indicate that connecting carbazole with thiophenes can lead to stabilization of both HOMO and LUMO energy levels. um.edu.my

Table 1: Calculated Frontier Orbital Energies for Selected Carbazole-Thiophene Analogues Data derived from computational studies on related compounds to illustrate typical energy ranges.

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Source |

| Carbazole-Thiophene Dimer (P4) | -5.70 | -2.41 | um.edu.my |

| Carbazole-Thiophene Dimer (P5) | -5.89 | -2.56 | um.edu.my |

| Carbazole-Thiophene Dimer (P6) | -5.94 | -2.60 | um.edu.my |

| Carbazole-Thiophene Dimer (P7) | -5.72 | -2.54 | um.edu.my |

| Carbazole-Thiophene Dimer (P8) | -5.85 | -2.69 | um.edu.my |

| Carbazole-Thiophene Dimer (P9) | -5.99 | -2.99 | um.edu.my |

This table is interactive. Click on the headers to sort the data.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (or band gap, Eg), is a critical parameter that determines the optical properties of a molecule. um.edu.my It corresponds to the energy required for the lowest-energy electronic transition, which dictates the absorption and emission wavelengths of the material. researchgate.net Computational methods provide a reliable prediction of this gap, which can be compared with experimental values obtained from UV-Vis spectroscopy. um.edu.myresearchgate.net

For carbazole-thiophene systems, the band gap is influenced by the degree of π-conjugation and the nature of the constituent units. um.edu.my Extending the conjugation length or incorporating stronger donor/acceptor groups generally leads to a smaller band gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum. africaresearchconnects.com For example, in a series of carbazole-thiophene dimers, connecting the units via a phenyl group as a core was found to significantly reduce the band gap. um.edu.my The calculated HOMO-LUMO gaps for various donor-acceptor compounds based on carbazole have shown good agreement with experimental optical gaps. nankai.edu.cn The introduction of bromine atoms has also been shown to affect the band gap; in some carbazole-based dyes, bromination leads to a blueshift in UV-vis absorption and an increase in HOMO and LUMO levels. rsc.org

Table 2: Calculated and Experimental Band Gaps for Selected Carbazole-Thiophene Analogues A comparison of theoretical predictions and experimental data for related compounds.

| Compound/Analogue | Calculated Band Gap (eV) | Optical Band Gap (eV) | Source |

| Carbazole-Thiophene Dimer (P4) | 3.29 | 2.87 | um.edu.my |

| Carbazole-Thiophene Dimer (P5) | 3.33 | 2.92 | um.edu.my |

| Carbazole-Thiophene Dimer (P6) | 3.34 | 2.91 | um.edu.my |

| Carbazole-Thiophene Dimer (P7) | 3.18 | 2.76 | um.edu.my |

| Carbazole-Thiophene Dimer (P8) | 3.16 | 2.74 | um.edu.my |

| Carbazole-Thiophene Dimer (P9) | 3.00 | 2.56 | um.edu.my |

| Cbz(–π–Th)2 | - | 2.95 | researchgate.net |

This table is interactive. Users can sort the columns to compare theoretical and experimental values.

Molecular Conformation and Dihedral Angle Simulations

The three-dimensional structure of a molecule, particularly the torsion or dihedral angles between adjacent aromatic rings, plays a crucial role in determining the extent of π-conjugation and, consequently, the electronic properties. nih.gov In molecules like this compound, the dihedral angle between the carbazole and thiophene (B33073) planes governs the effective orbital overlap. A more planar conformation generally leads to better conjugation, a smaller band gap, and enhanced charge transport capabilities. researchgate.net

Computational simulations are used to predict the most stable conformation (the ground-state geometry) by minimizing the molecule's energy. These calculations provide precise values for bond lengths, bond angles, and dihedral angles. researchgate.net For N-aryl carbazoles, the phenyl ring is often significantly twisted with respect to the carbazole moiety. nih.gov For instance, in 9-(4-bromophenyl)-9H-carbazole, the angle between the least-squares planes of the two aromatic systems is approximately 49.9°. nih.gov In other carbazole derivatives, these angles can vary widely depending on the substituents and crystal packing forces. nih.gov Studies on brominated carbazole dyes have indicated that the introduction of bromine can lead to increased dihedral angles, enhancing the non-planarity of the molecules. rsc.org Carbazole-thiophenes are known to possess non-planar structures in their ground state. um.edu.my

Computational Modeling of Structure-Property Relationships

A key goal of theoretical chemistry in materials science is to establish clear relationships between molecular structure and macroscopic properties. um.edu.my By systematically modifying the structure of a base molecule like this compound in silico (computationally) and calculating the resulting electronic and optical properties, researchers can develop design principles for new materials with tailored characteristics. africaresearchconnects.comresearchgate.net

For example, computational studies can explore how changing the substitution position on the thiophene or carbazole rings, or replacing the bromine atom with other functional groups, affects the HOMO/LUMO levels and the band gap. um.edu.myjnsam.com This allows for the rational design of molecules with specific absorption spectra or charge-transport properties for applications in organic electronics. um.edu.myafricaresearchconnects.com Such theoretical investigations have been successfully applied to various carbazole derivatives, guiding the synthesis of new materials for OLEDs and solar cells. africaresearchconnects.comnankai.edu.cn The correlation between the degree of conjunction at different core structures and its impact on the energy gap has been a subject of detailed theoretical and experimental investigation. um.edu.my

Applications of 9 5 Bromothiophen 2 Yl 9h Carbazole Based Materials in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) Technology

In the realm of OLEDs, materials based on carbazole (B46965) and thiophene (B33073) are extensively utilized as both emitter and host materials due to their favorable electronic properties and high triplet energies. mdpi.com

Emitter Material Development in OLED Architectures

While specific studies detailing the use of 9-(5-Bromothiophen-2-YL)-9H-carbazole as a primary emitter are not readily found, its structural components are common in various emissive materials. The carbazole core provides a rigid, high-energy backbone, and the bromo-thiophene unit can be functionalized to create more complex, highly efficient emitters. This functionalization allows for the tuning of the emission color and the improvement of quantum efficiency.

Host Material Roles in Electrophosphorescent OLEDs

The high triplet energy of carbazole derivatives makes them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to phosphorescent guest emitters. While there is no specific data on this compound as a host, its fundamental structure suggests it could serve as a precursor for designing host materials with high triplet energies, good film-forming properties, and balanced charge transport.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, the design of donor and acceptor materials is crucial for achieving high power conversion efficiencies (PCE). Carbazole and thiophene are frequently used to construct donor materials for bulk heterojunction (BHJ) solar cells.

Donor Material Design in Bulk Heterojunction Devices

The this compound structure combines an electron-donating carbazole unit with a modifiable thiophene ring. The bromine atom provides a reactive site for further chemical modifications, such as Suzuki or Stille coupling reactions, to extend the conjugation length and tune the energy levels of the resulting donor material. This strategy is often employed to create polymers and small molecules with absorption profiles that better match the solar spectrum and with optimized HOMO levels for high open-circuit voltages (Voc).

Conjugated Polymer and Oligomer Architectures for Photovoltaic Conversion

Conjugated polymers and oligomers based on carbazole and thiophene have shown significant promise in OPVs. The this compound unit can be polymerized or used to synthesize oligomers. The properties of the resulting materials, such as bandgap, charge carrier mobility, and morphology, can be tailored through the choice of co-monomers and side chains. While specific performance data for polymers derived directly from this monomer is not available, the general class of poly(carbazole-alt-thiophene)s has been investigated for its photovoltaic applications.

Organic Field-Effect Transistors (OFETs)

The charge transport characteristics of organic semiconductors are paramount for their application in OFETs. Carbazole and thiophene derivatives have been explored as active materials in p-type OFETs due to their good hole mobility. The molecular packing and thin-film morphology of these materials significantly influence their performance. Although no specific studies on the charge carrier mobility of this compound in OFETs are available, related oligocarbazole-thiophene derivatives have been investigated for their semiconducting properties. nih.govresearchgate.net

Electrochromic Devices and Tunable Switching Systems

There is no available data on the electrochromic properties of polymers derived from this compound. Research on related but structurally distinct carbazole-thiophene copolymers shows that such materials can exhibit multicolor electrochromism, switching between different colored states upon the application of an electrical potential. Key performance metrics typically reported for such devices include:

Color transitions: The specific colors exhibited in the neutral, oxidized, and reduced states.

Optical Contrast (ΔT%): The percentage change in light transmittance between the colored and bleached states at a specific wavelength.

Coloration Efficiency (η): A measure of the change in optical density per unit of charge injected or ejected, indicating the efficiency of color change.

Switching Time: The time required for the material to switch between its colored and bleached states.

Cyclic Stability: The ability of the material to retain its electrochromic performance over numerous switching cycles.

Without experimental data for poly(this compound), no such performance characteristics can be reported.

Sensor Technology Development

No studies have been published that investigate the use of this compound or its polymers in sensor applications. In the broader field of carbazole-based polymers, research has shown their potential as fluorescent or electrochemical sensors for various analytes, including metal ions and nitroaromatic compounds. The sensing mechanism often relies on the quenching or enhancement of fluorescence, or a change in electrochemical signal upon interaction with the target analyte.

Detailed research findings for sensor applications would typically include:

Analyte Specificity: The particular ions or molecules the sensor can detect.

Sensitivity: The change in signal response per unit change in analyte concentration.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Response Time: The time taken to generate a stable signal upon exposure to the analyte.

As no such research has been conducted or published for materials based on this compound, no data tables or detailed findings can be presented.

Structure Property Relationships in 9 5 Bromothiophen 2 Yl 9h Carbazole Systems

Impact of Conjugation Connectivity on Electronic and Photophysical Properties

The electronic interactions within these conjugated systems are typically probed using UV/vis-near-infrared (NIR) absorption spectroscopy and cyclic voltammetry (CV) measurements. nih.gov Changes in the molecular structure that affect conjugation, such as altering the planarity, will manifest as shifts in the absorption and emission spectra. For example, a more planar conformation generally leads to a more extended π-system, resulting in a red-shift (shift to longer wavelengths) in the absorption spectrum and a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, a more twisted conformation, which disrupts conjugation, typically causes a blue-shift (shift to shorter wavelengths). In some crowded molecular structures, the conformation can even prevent the formation of excimer aggregates, directly impacting the fluorescence properties. lew.ro

| Structural Feature | Impact on Conjugation | Resulting Electronic/Photophysical Effect |

|---|---|---|

| Increased Molecular Planarity | Enhances π-orbital overlap | Red-shift in absorption/emission; smaller HOMO-LUMO gap |

| Increased Torsional/Dihedral Angle | Disrupts π-orbital overlap | Blue-shift in absorption/emission; larger HOMO-LUMO gap nih.gov |

| Sterically Crowded Linkages | Reduces intermolecular aggregation | Can inhibit excimer formation, altering fluorescence spectra lew.ro |

Influence of Bromination on Molecular Planarity and Electronic Structure

The introduction of a bromine atom onto the carbazole-thiophene backbone, a process known as bromination, has a profound effect on the molecule's three-dimensional structure and its electronic properties. Specifically, adding a bulky atom like bromine at sterically hindered positions can force the aromatic rings to twist relative to each other.

Research on related carbazole-based dye systems has shown that introducing bromine atoms, particularly at the 1 and 8-positions of the carbazole (B46965) moiety, leads to enlarged dihedral angles. rsc.orgrsc.org This increase in the twist angle enhances the non-planarity of the molecule. rsc.orgrsc.org The disruption of planarity directly impacts the π-conjugation along the molecular backbone. rsc.org

This structural change has two primary consequences for the electronic and photophysical properties:

Spectral Blue-Shift : The reduced conjugation results in a blue-shift in both the UV-vis absorption and photoluminescence (PL) spectra. rsc.orgrsc.org This indicates that more energy is required to excite the electrons.

Increased Oxidation Potential : The non-planar structure can lead to an increase in the initial oxidation potentials of the material. rsc.orgrsc.org

These effects demonstrate that bromination is a key synthetic tool for modulating the planarity and, consequently, the electronic structure of these compounds. rsc.org

| Modification | Effect on Molecular Geometry | Impact on Electronic & Photophysical Properties |

|---|---|---|

| No Bromination | Relatively more planar | Longer wavelength absorption/emission |

| Bromination at Steric Positions | Increased dihedral angle (enhanced non-planarity) rsc.org | Blue-shift in UV-vis and PL spectra; increased oxidation potential rsc.org |

Effects of Substituent Position and Nature on Material Performance

For example, the introduction of electron-withdrawing substituents can have a significant impact on lowering the energy gap between singlet and triplet states, a critical factor for materials used in thermally activated delayed fluorescence (TADF) applications. researchgate.net In other systems, substituting the carbazole unit with fluorine atoms has been shown to narrow the optical band gap due to electrostatic interactions between the fluorine on the carbazole and hydrogen atoms on the adjacent thiophene (B33073) ring. analis.com.my

The bromine atom itself, beyond its electronic influence, imparts important steric effects. The non-planar molecular structure induced by bromination can be advantageous in certain applications by effectively preventing dye aggregation. rsc.orgrsc.org This reduction in intermolecular aggregation has been shown to enhance the performance of photocatalytic hydrogen evolution, leading to efficiencies 4–6 times higher than those of the non-brominated analogues. rsc.org

| Substituent Type/Position | Primary Effect | Impact on Material Properties | Potential Application Benefit |

|---|---|---|---|

| Bromine (at steric positions) | Increases non-planarity rsc.org | Reduces intermolecular aggregation rsc.org | Enhanced efficiency in photocatalysis rsc.org |

| Fluorine (on carbazole) | Induces electrostatic interactions analis.com.my | Narrows the optical band gap analis.com.my | Tuning of absorption spectrum for photovoltaic applications |

| Electron-Withdrawing Groups | Lowers LUMO energy level | Reduces the singlet-triplet energy gap researchgate.net | Improved performance in TADF emitters for OLEDs |

| Electron-Donating Groups | Raises HOMO energy level | Modifies photophysical properties beilstein-journals.org | Tuning of hole-transporting characteristics |

Polymeric and Oligomeric Systems Incorporating 9 5 Bromothiophen 2 Yl 9h Carbazole Units

Design and Synthesis of Alternating Carbazole-Thiophene Oligomers

A common and effective method for the synthesis of these alternating oligomers is the Suzuki-Miyaura coupling reaction. nih.gov This palladium-catalyzed cross-coupling reaction allows for the precise formation of carbon-carbon bonds between the brominated thiophene (B33073) of 9-(5-Bromothiophen-2-YL)-9H-carbazole and a suitably functionalized carbazole (B46965) monomer, such as one bearing boronic acid or boronic ester groups. The reaction conditions are typically mild and tolerant of various functional groups, leading to high yields of the desired oligomers.

Systematic studies on a series of alternating carbazole-thiophene oligomers have revealed important structure-property relationships. For instance, linking the thiophene moiety at the 2,7-positions of the carbazole ring generally leads to a high degree of π-conjugation and strong fluorescence quantum yields. nih.gov In contrast, connections at the 3,6-positions of the carbazole tend to enhance the electron-donating character of the resulting oligomer. nih.gov As the length of these 2,7-linked oligomers increases, the π-conjugation is effectively extended, resulting in a red-shift in both the absorption and emission spectra.

Table 1: Properties of Alternating Carbazole-Thiophene Oligomers

| Oligomer | Linkage Type | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

| Dimer | 2,7-linked | 350 | 410 | 0.65 |

| Trimer | 2,7-linked | 375 | 435 | 0.72 |

| Tetramer | 2,7-linked | 390 | 450 | 0.78 |

| Dimer | 3,6-linked | 340 | 400 | 0.55 |

| Trimer | 3,6-linked | 360 | 420 | 0.61 |

Note: The data in this table is illustrative and based on general trends observed in the literature for similar alternating carbazole-thiophene oligomers.

Block Copolymer Architectures for Enhanced Functionality

The incorporation of this compound into block copolymers offers a pathway to materials with enhanced and multifunctional properties. Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together. This architecture allows for the combination of different functionalities within a single macromolecule, leading to unique self-assembly behaviors and device applications.

For instance, a block copolymer could be designed with one block composed of a carbazole-thiophene conjugated polymer, providing excellent charge transport characteristics, and a second block consisting of an insulating and flexible polymer, which could improve processability and mechanical stability. The synthesis of such block copolymers can be achieved through various controlled polymerization techniques, where the reactive nature of the bromo-functionalized monomer can be exploited for chain extension with a different monomer.

The distinct chemical nature of the different blocks can drive microphase separation in the solid state, leading to the formation of well-ordered nanostructures such as lamellae, cylinders, or spheres. This controlled morphology at the nanoscale can significantly impact the performance of electronic devices by creating dedicated pathways for charge transport or by optimizing the interface in, for example, organic photovoltaic (OPV) devices.

Conjugated Polymer Networks for Advanced Electronic Applications

The creation of conjugated polymer networks (CPNs) from monomers like this compound represents a significant advancement in the development of robust and high-performance organic electronic materials. Unlike linear polymers, CPNs are cross-linked, three-dimensional structures that offer improved thermal stability, solvent resistance, and morphological stability in thin-film devices.

Electrochemical polymerization is a powerful technique for the fabrication of CPN films. By applying an oxidative potential to a solution containing the this compound monomer, polymerization and cross-linking can occur directly on an electrode surface. The bromo-substituent can influence the oxidation potential of the monomer. The resulting polymer film is insoluble and forms an integral part of the electrode, which is advantageous for device fabrication. The thickness and morphology of the CPN film can be precisely controlled by adjusting the electrochemical parameters, such as the monomer concentration, applied potential, and polymerization time.

These carbazole-thiophene based CPNs are promising candidates for a range of advanced electronic applications. Their high hole-transporting ability makes them suitable for use as the active layer in organic light-emitting diodes (OLEDs) and as the hole-transporting layer in perovskite solar cells. Furthermore, their electrochromic properties, where the material changes color in response to an applied voltage, make them attractive for applications in smart windows and displays. The cross-linked nature of the network enhances the stability and longevity of these devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.